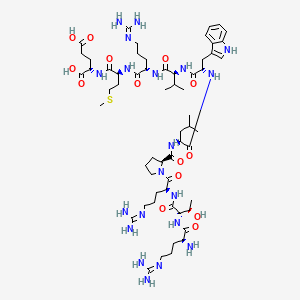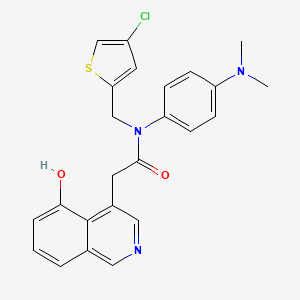
SARS-CoV-2 3CLpro-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-19 is a potent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies .
Vorbereitungsmethoden
The synthesis of SARS-CoV-2 3CLpro-IN-19 involves several steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods for this compound are still under development and optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
SARS-CoV-2 3CLpro-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-19 has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new 3CLpro inhibitors.
Biology: It helps in studying the biological pathways and mechanisms of SARS-CoV-2.
Medicine: It is being investigated for its potential use in antiviral therapies against COVID-19.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-19 exerts its effects by binding to the active site of the 3-chymotrypsin-like protease, thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. The molecular targets and pathways involved include the viral RNA genome and the protease’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2 3CLpro-IN-19 is unique compared to other similar compounds due to its non-covalent binding mechanism. Similar compounds include:
Nirmatrelvir: A covalent inhibitor of 3CLpro.
Ensitrelvir: Another covalent inhibitor with a different binding mechanism.
Molnupiravir: Targets the viral RNA-dependent RNA polymerase.
Remdesivir: Also targets the viral RNA-dependent RNA polymerase.
Eigenschaften
Molekularformel |
C24H22ClN3O2S |
|---|---|
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
N-[(4-chlorothiophen-2-yl)methyl]-N-[4-(dimethylamino)phenyl]-2-(5-hydroxyisoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-27(2)19-6-8-20(9-7-19)28(14-21-11-18(25)15-31-21)23(30)10-17-13-26-12-16-4-3-5-22(29)24(16)17/h3-9,11-13,15,29H,10,14H2,1-2H3 |
InChI-Schlüssel |
MFBXSZVUWIECDS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N(CC2=CC(=CS2)Cl)C(=O)CC3=C4C(=CN=C3)C=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


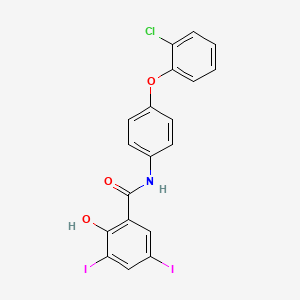
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
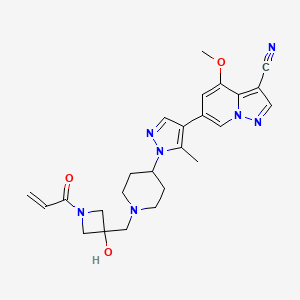
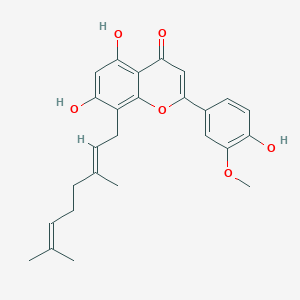
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
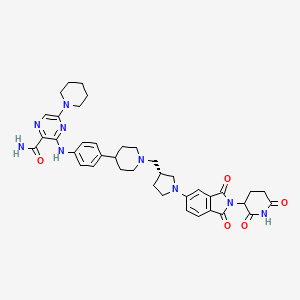
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
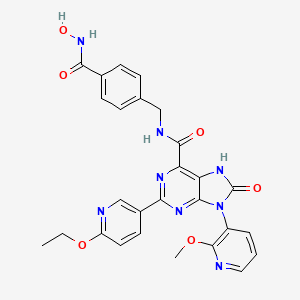
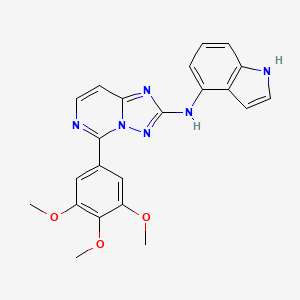
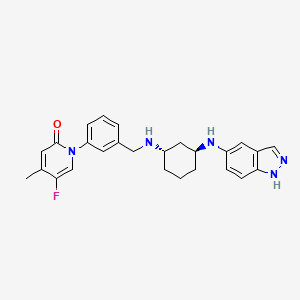
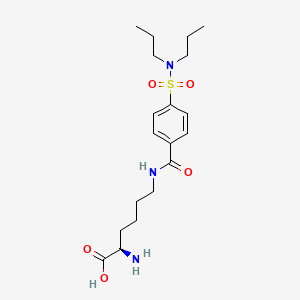
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
